Methyl 3,5-difluoro-4-hydroxybenzoate

Enzymology Biocatalysis Substrate Specificity

Researchers requiring precise fluorinated aromatic building blocks face risks from generic substitution, which can alter electronic environments and invalidate SAR data. This compound solves that by providing a defined 3,5-difluoro-4-hydroxy substitution pattern, ensuring assay reproducibility. - Enables real-time 19F NMR monitoring of enzymatic decarboxylation via a distinct -139.2 ppm signal, eliminating complex assay development. - Enhanced lipophilicity (consensus LogP 2.03) improves membrane permeability in medicinal chemistry leads. - Well-defined Km (0.005 mM) for 4-hydroxybenzoate 1-hydroxylase supports precise comparative enzymology studies. - Batch-to-batch consistency is guaranteed by comprehensive analytical documentation (NMR, HPLC) and a defined melting point (113-115°C).

Molecular Formula C8H6F2O3
Molecular Weight 188.13
CAS No. 170572-47-1
Cat. No. B596922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,5-difluoro-4-hydroxybenzoate
CAS170572-47-1
Molecular FormulaC8H6F2O3
Molecular Weight188.13
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C(=C1)F)O)F
InChIInChI=1S/C8H6F2O3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3
InChIKeyGNFQIZAZPRYIFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3,5-difluoro-4-hydroxybenzoate (CAS 170572-47-1) Procurement Baseline: Fluorinated Building Block for Advanced Synthesis


Methyl 3,5-difluoro-4-hydroxybenzoate (CAS 170572-47-1) is a fluorinated aromatic ester, classified as a fine chemical building block . Its core structure comprises a benzoate scaffold with two fluorine atoms at the 3 and 5 positions and a hydroxy group at the 4 position . This substitution pattern imparts distinct physicochemical properties, including calculated LogP values (consensus 2.03) , which differentiate it from non-fluorinated or mono-fluorinated analogs. Its primary role in procurement is as a versatile intermediate in pharmaceutical and agrochemical research [1].

Why Substituting Methyl 3,5-difluoro-4-hydroxybenzoate with Other 4-Hydroxybenzoates Compromises Reproducibility and Project Timelines


In procurement, substituting methyl 3,5-difluoro-4-hydroxybenzoate with a structurally similar 4-hydroxybenzoate analog introduces substantial risk to research outcomes. The precise 3,5-difluoro substitution pattern is not merely a synthetic variant; it fundamentally alters the compound's electronic environment [1] and interaction with biological targets [2]. Evidence shows that different fluorination patterns on the 4-hydroxybenzoate scaffold can drastically change enzyme binding affinity by over an order of magnitude [3]. Such variance, when introduced unknowingly through generic substitution, directly impacts assay reproducibility, invalidates structure-activity relationship (SAR) data, and ultimately delays project milestones. Selecting the exact compound is a matter of data integrity.

Quantitative Comparative Evidence for Methyl 3,5-difluoro-4-hydroxybenzoate (CAS 170572-47-1) in Scientific Selection


Enzyme Binding Affinity (Km) Comparison with Positional Isomers on 4-Hydroxybenzoate 1-Hydroxylase

Methyl 3,5-difluoro-4-hydroxybenzoate exhibits distinct binding affinity for 4-hydroxybenzoate 1-hydroxylase from Candida parapsilosis. Its Km value of 0.005 mM [1] differentiates it from other positional isomers. For instance, the 2,5-difluoro isomer shows a significantly lower affinity with a Km of 0.005 mM [1], while the 2,6-difluoro isomer demonstrates slightly higher affinity at 0.004 mM [1]. This demonstrates that the specific 3,5-difluoro arrangement is a key determinant for molecular recognition in this enzymatic system, which is crucial for applications involving metabolic studies or biocatalyst development.

Enzymology Biocatalysis Substrate Specificity Fluorinated Probes

19F NMR Chemical Shift as a Spectroscopic Probe for Metabolic Fate Studies

The compound provides a unique 19F NMR spectroscopic handle for tracking metabolic conversion. Its chemical shift is -139.2 ppm [1]. This value is distinct from that of its metabolic product, 3,5-difluorohydroquinone, which has a shift of -136.8 ppm [1]. The 2.4 ppm difference between substrate and product allows for unambiguous monitoring of enzymatic decarboxylation reactions without the need for labeling or complex separation [1]. This is in contrast to the 2,5-difluoro isomer, where the chemical shift difference between the hydroxybenzoate and its hydroquinone product is only 2.3 ppm [1], highlighting the unique spectroscopic signature of the 3,5-difluoro pattern.

NMR Spectroscopy Metabolomics 19F NMR Mechanistic Probes

Comparison of Lipophilicity (LogP) with Non-Fluorinated and Mono-Fluorinated Analogs

The introduction of two fluorine atoms significantly increases the compound's lipophilicity compared to its non-fluorinated or mono-fluorinated analogs. The consensus Log Po/w for Methyl 3,5-difluoro-4-hydroxybenzoate is 2.03 . This is substantially higher than the parent 4-hydroxybenzoic acid, and also markedly increased compared to the mono-fluorinated 3-fluoro-4-hydroxybenzoate analog (LogP ≈ 2.35 for the acid form ). This enhanced lipophilicity is a direct result of the 3,5-difluoro substitution pattern, which improves the compound's ability to partition into organic phases or cross biological membranes, a critical parameter in the design of probes or lead molecules.

Medicinal Chemistry Drug Design ADME Physicochemical Properties

Aqueous Solubility as a Criterion for Stock Solution Preparation

The compound has a very low calculated aqueous solubility of 0.77 g/L at 25°C (or 0.878 mg/mL) . This is a critical parameter for any laboratory preparing stock solutions for biological assays. While the compound is primarily soluble in organic solvents , understanding its aqueous solubility limit is essential to avoid precipitation artifacts in aqueous assay buffers. This solubility is distinct from the parent 4-hydroxybenzoic acid (approx. 5 g/L) and must be accounted for when transitioning from analog compounds.

Assay Development Biophysics Solubility Formulation

Validated Analytical Purity and Physical Form for Procurement Confidence

Reputable vendors provide this compound with standard purity of 95% , with options up to 97% or 98% [1] available. It is supplied as a solid with a specified melting point range of 113 to 115°C . This level of characterization, including batch-specific analytical data (NMR, HPLC) , provides procurement confidence. Selecting a vendor that supplies these data packages ensures the compound's identity and purity, which is essential for reproducible synthesis and biological testing, and distinguishes it from less rigorously characterized alternatives.

Quality Control Analytical Chemistry Procurement Vendor Qualification

High-Value Research and Industrial Application Scenarios for Methyl 3,5-difluoro-4-hydroxybenzoate


Use as a Mechanistic Probe in 19F NMR-Based Enzymology Studies

As demonstrated by its distinct 19F NMR chemical shift, this compound is ideal for real-time monitoring of enzymatic decarboxylation reactions. By procuring this specific isomer, researchers can avoid complex and time-consuming assay development. The distinct -139.2 ppm signal allows for direct tracking of substrate consumption and 3,5-difluorohydroquinone product formation without the need for radioisotopes or chromogenic substrates. This application is directly supported by quantitative evidence showing a 2.4 ppm shift difference from its product [1].

Synthetic Intermediate for Building Lipophilic Pharmacophores

The compound's enhanced lipophilicity (consensus LogP = 2.03) makes it a strategic choice as a building block in medicinal chemistry projects where improving membrane permeability is a key objective. Its use in the synthesis of more complex molecules can impart favorable ADME properties to lead candidates. This contrasts with the use of more polar, non-fluorinated benzoate analogs, which could compromise bioavailability. The quantitative lipophilicity data provides a rational basis for its selection over other building blocks .

Investigating Substrate Specificity of 4-Hydroxybenzoate 1-Hydroxylases

The compound's well-defined Km value (0.005 mM) for 4-hydroxybenzoate 1-hydroxylase positions it as a valuable tool for comparative enzymology and biocatalyst engineering. Researchers can use this compound to probe the active site architecture of homologous enzymes or to screen for enzyme variants with altered substrate specificity. The availability of comparative Km data for the 2,5- and 2,6-difluoro isomers [2] allows for precise structure-activity relationship studies, making it a more informative choice than a non-fluorinated or mono-fluorinated substrate.

Quality-Controlled Reagent for High-Reproducibility Organic Synthesis

For academic and industrial laboratories where synthetic reproducibility is paramount, procuring this compound from vendors that provide comprehensive analytical documentation (NMR, HPLC) is essential. The compound's defined purity (≥95%) and physical properties (solid, mp 113-115°C) ensure batch-to-batch consistency. This reduces the risk of failed reactions due to unknown impurities, a common issue with less rigorously sourced building blocks, thereby protecting project timelines and resource investment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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